molecular formula C9H13BrO3 B12827981 Methyl 4-bromo-2-oxabicyclo[2.2.2]octane-1-carboxylate

Methyl 4-bromo-2-oxabicyclo[2.2.2]octane-1-carboxylate

Cat. No.: B12827981
M. Wt: 249.10 g/mol
InChI Key: XPYDKUXOPHLBGJ-UHFFFAOYSA-N
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Description

Methyl 4-bromo-2-oxabicyclo[2.2.2]octane-1-carboxylate (CAS 2375194-01-5) is a high-purity chemical building block specifically designed for advanced research and development in medicinal chemistry. This compound features the 2-oxabicyclo[2.2.2]octane scaffold, which has been rationally designed and validated as a superior saturated bioisostere for the para-substituted phenyl ring . This substitution strategy is a powerful tool in drug discovery for improving the physicochemical properties of lead compounds. The primary research value of this brominated derivative lies in its utility as a versatile synthetic intermediate. The bromine moiety allows for further functionalization via cross-coupling reactions and other transformations, enabling researchers to efficiently create diverse libraries of analogs. Incorporating the 2-oxabicyclo[2.2.2]octane core in place of a phenyl ring has been demonstrated to significantly enhance key drug-like properties, including increased aqueous solubility and reduced lipophilicity, while maintaining metabolic stability and conformational rigidity . This has been successfully proven in published research, where the core structure was incorporated into the drug Imatinib, leading to these improved characteristics . This product is offered with a minimum purity of 97% and is intended for research applications only. It is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the associated safety data sheet prior to use and handle the compound with appropriate precautions in a controlled laboratory setting.

Properties

Molecular Formula

C9H13BrO3

Molecular Weight

249.10 g/mol

IUPAC Name

methyl 4-bromo-2-oxabicyclo[2.2.2]octane-1-carboxylate

InChI

InChI=1S/C9H13BrO3/c1-12-7(11)9-4-2-8(10,3-5-9)6-13-9/h2-6H2,1H3

InChI Key

XPYDKUXOPHLBGJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C12CCC(CC1)(CO2)Br

Origin of Product

United States

Preparation Methods

Halodecarboxylation of 4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid

A notable method involves photo-triggered halodecarboxylation of the corresponding bicyclic carboxylic acid derivative. The procedure includes:

  • Dissolving 4-(methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid in methanol
  • Stirring the mixture at room temperature for 16 hours
  • Concentrating under reduced pressure
  • Purifying the product by silica gel column chromatography

This method yields methyl 4-bromobicyclo[2.2.2]octane-1-carboxylate with high efficiency (up to 98% yield reported) and is suitable for preparing the brominated bicyclic ester.

Bromination via Halogenation of Bicyclic Precursors

Another approach involves direct bromination of bicyclic intermediates under controlled conditions:

  • Using brominating agents to selectively introduce bromine at the 4-position
  • Employing solvents such as tetrahydrofuran (THF) or methanol
  • Controlling temperature (often low temperatures like -78 °C) to maintain selectivity
  • Using bases such as lithium diisopropylamide (LDA) to generate reactive intermediates for substitution reactions

This method allows for the preparation of the brominated bicyclic ester with control over stereochemistry and functional group placement.

Esterification of Bicyclic Carboxylic Acids

The methyl ester group is typically introduced by esterification of the corresponding bicyclic carboxylic acid:

  • Reacting the acid with methanol under acidic or neutral conditions
  • Stirring at room temperature or mild heating
  • Purification by column chromatography to isolate the methyl ester

This step is often integrated into the synthesis sequence to obtain the final methyl 4-bromo-2-oxabicyclo[2.2.2]octane-1-carboxylate compound.

Reaction Conditions and Yields

Step Reagents/Conditions Temperature Time Yield (%) Notes
Halodecarboxylation 4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid, MeOH Room temperature 16 hours 98 Photo-triggered, silica gel purification
Bromination Brominating agent, LDA, THF -78 °C 1-2 hours Not specified Controlled addition, low temperature
Esterification Methanol, acid catalyst or neutral conditions Room temperature or mild heating Several hours High Standard esterification procedure

Research Findings and Optimization

  • The photo-triggered halodecarboxylation method is advantageous for its mild conditions and high yield, avoiding harsh reagents and extreme temperatures.
  • Use of LDA and low temperatures in bromination steps helps maintain regio- and stereoselectivity, critical for the bicyclic framework integrity.
  • Purification by silica gel chromatography is essential to obtain high-purity this compound suitable for further synthetic applications.
  • The compound serves as a versatile intermediate in organic synthesis, enabling further functionalization via nucleophilic substitution at the bromine site.

Chemical Reactions Analysis

Methyl 4-bromo-2-oxabicyclo[2.2.2]octane-1-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Cycloaddition Reactions: The bicyclic structure allows for cycloaddition reactions, which can be useful in the synthesis of more complex molecules.

Common reagents used in these reactions include organic bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used .

Scientific Research Applications

Organic Synthesis

Methyl 4-bromo-2-oxabicyclo[2.2.2]octane-1-carboxylate is primarily used as a building block in organic synthesis. Its unique structural characteristics facilitate various chemical reactions, including:

  • Substitution Reactions : The bromine atom can be replaced with different nucleophiles.
  • Cycloaddition Reactions : The bicyclic framework enables the formation of complex molecules through cycloaddition mechanisms.
  • Oxidation and Reduction : The compound can participate in redox reactions, expanding its utility in synthetic pathways.

Table 1: Common Reactions Involving this compound

Reaction TypeDescriptionConditions Required
SubstitutionNucleophilic substitution of BrVaries by nucleophile
CycloadditionFormation of larger cyclic structuresHeat or light activation
OxidationConversion to carbonyl or carboxylic acidOxidizing agents needed

Medicinal Chemistry

The compound's structural features make it a candidate for drug development. Its potential biological activities include:

  • Anticancer Properties : Similar compounds have shown efficacy in inhibiting cancer cell proliferation.

    Case Study : Research indicates that derivatives of this compound can reduce tumor growth in preclinical models by inducing apoptosis in cancer cells.
  • Antimicrobial Activity : Preliminary studies suggest that modifications to the compound may enhance its effectiveness against certain bacterial strains.
CompoundActivity TypeMechanism of Action
Derivative AAnticancerInduction of apoptosis
Derivative BAntimicrobialDisruption of bacterial cell wall synthesis

Material Science

In material science, this compound is explored for its potential to create novel materials with tailored properties:

  • Polymer Development : The incorporation of this compound into polymer matrices has been investigated to enhance mechanical strength and thermal stability.

Table 3: Applications in Material Science

ApplicationDescription
Polymer SynthesisUsed as a monomer to improve polymer properties
Composite MaterialsEnhances strength and durability of composites

Mechanism of Action

The mechanism of action of methyl 4-bromo-2-oxabicyclo[2.2.2]octane-1-carboxylate involves its interaction with various molecular targets and pathways. The compound’s bicyclic structure allows it to fit into specific binding sites of enzymes and receptors, potentially inhibiting or activating their functions. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of methyl 4-bromo-2-oxabicyclo[2.2.2]octane-1-carboxylate, highlighting differences in substituents, molecular properties, and applications:

Compound Name Molecular Formula Molecular Weight Substituent/Modification Key Properties/Applications Reference
This compound C₉H₁₁BrO₃ 259.09 g/mol 4-Bromo, 2-oxa bridge High rigidity; intermediate in Suzuki couplings and nucleophilic substitutions
Methyl 4-(methylamino)bicyclo[2.2.2]octane-1-carboxylate C₁₁H₁₉NO₂ 209.28 g/mol 4-Methylamino Used in peptide mimetics; CAS 774487-83-1; requires careful handling due to reactivity
Methyl 4-(iodomethyl)bicyclo[2.2.2]octane-1-carboxylate C₁₁H₁₇IO₂ 308.16 g/mol 4-Iodomethyl Higher molecular weight; potential for radioimaging; density 1.622 g/cm³
Methyl 4-cyanobicyclo[2.2.2]octane-1-carboxylate C₁₁H₁₃NO₂ 203.23 g/mol 4-Cyano Nitrile group enables click chemistry; similarity score 0.84 to target compound
Methyl 4-(dimethylamino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride C₁₂H₂₂ClNO₂ 247.76 g/mol 4-Dimethylamino (hydrochloride salt) Enhanced water solubility; used in ionic intermediates

Structural and Reactivity Differences

  • Halogen Substituents : The bromine atom in the target compound enables cross-coupling reactions (e.g., Suzuki-Miyaura), whereas the iodomethyl analog (C₁₁H₁₇IO₂) is heavier and suited for isotopic labeling .
  • Amino vs. Cyano Groups: The methylamino derivative (C₁₁H₁₉NO₂) participates in amide bond formation, while the cyano analog (C₁₁H₁₃NO₂) is reactive in cycloaddition reactions .
  • Salt Forms: The hydrochloride salt of the dimethylamino derivative improves solubility in polar solvents, critical for pharmacokinetic optimization .

Pharmacological Relevance

Bicyclo[2.2.2]octane derivatives are employed in contraceptive agents and estrogenic steroids due to their rigid frameworks .

Stability and Handling

The methylamino derivative (CAS 774487-83-1) requires stringent safety protocols, including inhalation precautions and inert gas storage, highlighting the importance of substituent-driven hazards . In contrast, the brominated compound’s commercial availability at high purity indicates robust synthetic protocols and stability under standard conditions .

Biological Activity

Methyl 4-bromo-2-oxabicyclo[2.2.2]octane-1-carboxylate (CAS: 2375194-01-5) is a synthetic compound that has garnered interest in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article explores its biological activity, including its role as a bioisostere, its physicochemical properties, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Molecular Formula : C9H13BrO3
  • Molecular Weight : 249.1 g/mol
  • IUPAC Name : this compound
  • Purity : Typically around 95% to 97% in commercial preparations .

The compound's structure includes a bromine atom, which may influence its reactivity and biological interactions.

Bioisosteric Properties

Recent studies have highlighted the potential of 2-oxabicyclo[2.2.2]octane derivatives, including this compound, as bioisosteres for phenyl rings in drug design. This modification can enhance the physicochemical properties of existing drugs, leading to improved solubility and metabolic stability . For example, substituting the phenyl ring in Imatinib with a bicyclic structure has shown promising results in enhancing water solubility and reducing lipophilicity.

Pharmacological Activities

The bicyclic compounds derived from this class have exhibited a range of biological activities, including:

  • Estrogen Receptor Agonism : Some derivatives act as agonists for estrogen receptor-beta, which may have implications in hormone-related therapies .
  • Antibacterial Properties : Compounds featuring the bicyclo[2.2.2]octane framework have been identified as potential antibacterial agents, showing efficacy against various bacterial strains .
  • Inhibition of Enzymes : The compound has been explored for its inhibitory effects on myeloperoxidase and DGAT1, enzymes involved in inflammatory processes and lipid metabolism, respectively .

Study on Drug Analog Development

A pivotal study demonstrated the synthesis of a new class of compounds incorporating the 2-oxabicyclo[2.2.2]octane scaffold into known drugs like Vorinostat (SAHA). The resulting analogs displayed enhanced biological activity compared to their predecessors, showcasing the potential for this scaffold in drug repurposing and development strategies .

Acidity and Biological Potency

Research investigating the acidity of carboxylic acids derived from bicyclic structures revealed that modifications to the core structure could significantly alter pKa values, impacting their biological potency and selectivity . For instance, replacing methylene groups with oxygen atoms increased acidity, suggesting that fine-tuning these properties could optimize therapeutic efficacy.

Summary Table of Biological Activities

Activity TypeDescriptionReference
Estrogen Receptor AgonismModulates estrogen receptor activity
AntibacterialEffective against various bacterial strains
Enzyme InhibitionInhibits myeloperoxidase and DGAT1
Drug Analog DevelopmentImproved physicochemical properties in drug design

Q & A

Q. Advanced

  • Contraceptive Agents : Derivatives like 4-phenylbicyclo[2.2.2]octane esters show bioactivity by interacting with estrogen receptors .
  • Bioconjugation : The bromo group facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) to attach bioactive moieties, while the ester allows hydrolysis to carboxylic acids for further functionalization .

How does the bromo substituent influence reactivity and stability under acidic/basic conditions?

Advanced
The electron-withdrawing bromo group enhances electrophilicity at the adjacent carbon, making it susceptible to nucleophilic substitution (e.g., SN2 with amines or thiols). However, under strongly acidic conditions, the ester moiety may hydrolyze to the carboxylic acid, requiring protection strategies (e.g., tert-butyl esters) . Stability studies using HPLC or TLC under varying pH (1–13) are recommended to optimize reaction conditions .

What catalytic systems enable C(sp3^33)-H functionalization of the bicyclo[2.2.2]octane framework?

Advanced
Copper-catalyzed intermolecular C-H functionalization with arylthiols or boronic acids has been demonstrated. For example, methyl 4-(phenylthio)bicyclo[2.2.2]octane-1-carboxylate is synthesized via Cu(I)-mediated C-S bond formation, leveraging the bicyclic strain to activate C-H bonds . Radical initiators like AIBN enhance efficiency in bromination or alkylation reactions .

How can contradictions in reported yields for cycloaddition reactions be resolved?

Advanced
Discrepancies often arise from substrate purity or solvent effects. For instance, polar aprotic solvents (e.g., DMF) improve cycloaddition yields by stabilizing the transition state, while trace moisture can deactivate chiral bases. Systematic screening of solvents, temperatures (0–40°C), and catalyst loading (5–20 mol%) is critical .

What intermediates are critical for diversifying the bicyclo[2.2.2]octane scaffold?

Basic
Key intermediates include:

  • 4-Amino Derivatives : For peptide coupling (e.g., methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate hydrochloride) .
  • Boronate Esters : Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) derivatives enable Suzuki-Miyaura cross-coupling .
  • Hydroxymethyl Analogs : Serve as precursors for ester hydrolysis or oxidation to aldehydes .

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